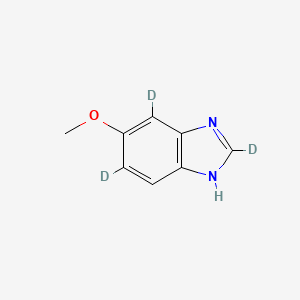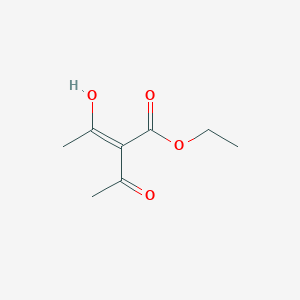![molecular formula C15H25NO3.C4H4O4 B1149482 But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 119637-66-0](/img/structure/B1149482.png)
But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Crystallization Behavior
- Polymorphism in Serotonin Receptor Blockers : A study by Nakata et al. (2009) explored the crystallization behavior of polymorphic mixtures of MPPO, which includes 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, a compound related to But-2-enedioic acid. This research was significant in understanding the polymorphism in serotonin receptor blockers, which has implications for drug formulation and stability. (Nakata et al., 2009)
Drug Metabolism and Synthesis
- Metabolism and Thermal Behavior : Ciciliati and Cavalheiro (2019) studied the thermal behavior of metoprolol tartrate, which includes But-2-enedioic acid. Their research provided insights into the compound's decomposition mechanism, valuable for understanding its stability and formulation. (Ciciliati & Cavalheiro, 2019)
- Synthesis of Drug Metabolites : Kinne et al. (2009) demonstrated the use of fungal peroxygenase to hydroxylate drugs like propranolol, which includes 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol. This method of regioselective hydroxylation offers a new avenue for synthesizing drug metabolites. (Kinne et al., 2009)
Chemistry and Chemical Synthesis
- Alkoxy Radical Production in Radiolysis : Research by Verdin (1970) focused on the alkoxy radical production in the radiolysis of t-butanol, which is structurally similar to But-2-enedioic acid derivatives. Understanding these reactions is critical in fields like organic chemistry and radiolysis. (Verdin, 1970)
Pharmaceutical Applications
- Adrenolytic Activity : Groszek et al. (2009) synthesized analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol for testing adrenolytic activity. Their work contributes to the development of new drugs with potential adrenolytic properties. (Groszek et al., 2009)
Molecular Biology and Biochemistry
- Kinetic Resolution in Enzymatic Processes : Mohammed Shafioul and Cheong (2012) explored the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives. This research is significant in the field of molecular biology and biochemistry, particularly in understanding enzyme specificity and chiral molecule synthesis. (Mohammed Shafioul & Cheong, 2012)
Eigenschaften
IUPAC Name |
but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHYBWPDPBYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)




![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)

